3-(Ethylthio)-2-fluoropyridine
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Overview
Description
3-(Ethylthio)-2-fluoropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an ethylthio group at the third position and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)-2-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-fluoropyridine with an ethylthiolating agent under basic conditions. The reaction can be carried out using sodium ethylthiolate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylthio)-2-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine derivative under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethylthiolate, dimethyl sulfoxide, elevated temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, high pressure.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Scientific Research Applications
3-(Ethylthio)-2-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Properties
IUPAC Name |
3-ethylsulfanyl-2-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZJWUKFMDTJPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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